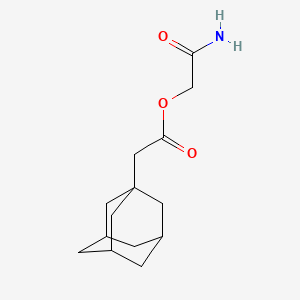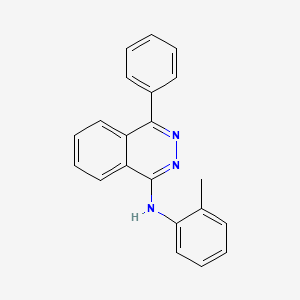
2-amino-2-oxoethyl 1-adamantylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-oxoethyl 1-adamantylacetate, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a small molecule drug that is used to treat Alzheimer's disease and other neurological disorders. Memantine is a synthetic derivative of Amantadine, which is an antiviral drug used to treat Parkinson's disease and influenza.
Mécanisme D'action
2-amino-2-oxoethyl 1-adamantylacetate acts as a non-competitive NMDA receptor antagonist. It binds to the NMDA receptor and blocks the influx of calcium ions into the neuron. This prevents excitotoxicity, which is the damage caused by excessive stimulation of the neuron. This compound also modulates glutamate signaling, which is involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. It also increases the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has a half-life of approximately 60-80 hours and is excreted primarily through the kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-2-oxoethyl 1-adamantylacetate has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and target the NMDA receptor. It has a well-established mechanism of action and is widely used in clinical practice. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has a narrow therapeutic window, which can make it difficult to determine the optimal dose for experimental studies.
Orientations Futures
There are several future directions for the research and development of 2-amino-2-oxoethyl 1-adamantylacetate. One area of interest is the use of this compound in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of more potent and selective NMDA receptor antagonists. There is also a need for further studies to investigate the long-term effects of this compound on cognitive function and neurodegeneration. Lastly, the potential use of this compound in other neurological disorders such as epilepsy and traumatic brain injury should be explored.
Conclusion
In conclusion, this compound is a non-competitive NMDA receptor antagonist that has been extensively studied for its therapeutic potential in neurological disorders. It has a well-established mechanism of action and is widely used in clinical practice. This compound has a neuroprotective effect and has been shown to improve cognitive function and memory in patients with Alzheimer's disease. There are several future directions for the research and development of this compound, including the use of this compound in combination with other drugs and the development of more potent and selective NMDA receptor antagonists.
Méthodes De Synthèse
The synthesis of 2-amino-2-oxoethyl 1-adamantylacetate involves the reaction of 1-adamantylamine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The resulting product is then hydrolyzed with hydrochloric acid to obtain this compound. The yield of this reaction is approximately 50%.
Applications De Recherche Scientifique
2-amino-2-oxoethyl 1-adamantylacetate has been extensively studied for its therapeutic potential in neurological disorders such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis. It has also been investigated for its potential use in treating depression, anxiety, and schizophrenia. This compound has been shown to improve cognitive function, memory, and learning in patients with Alzheimer's disease. It has also been shown to reduce the severity of symptoms in patients with Parkinson's disease and Huntington's disease.
Propriétés
IUPAC Name |
(2-amino-2-oxoethyl) 2-(1-adamantyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c15-12(16)8-18-13(17)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h9-11H,1-8H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEOUOUJNZXQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-oxo-2-(3-propionyl-1-piperidinyl)ethyl]-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B6032000.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6032006.png)
![N-(4-methylphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B6032022.png)
![2-{1-(2-fluorobenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6032025.png)
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B6032030.png)
![4-tert-butyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6032037.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6032041.png)
![3-chloro-N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B6032056.png)

![7-[(3-hydroxypyridin-2-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6032089.png)
![2-{[5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6032092.png)
![N-[2-(dimethylamino)ethyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6032111.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6032117.png)
![3-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B6032121.png)